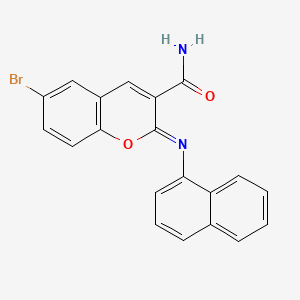

6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide

Description

6-Bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a brominated chromene core, a 1-naphthylimino substituent at position 2, and a carboxamide group at position 2. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structural uniqueness lies in its imino-linked naphthalene system, distinguishing it from simpler aryl-substituted analogs.

Properties

IUPAC Name |

6-bromo-2-naphthalen-1-yliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAVMXQBVURDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, followed by the formation of the iminochromene structure through a series of condensation reactions . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process would also include purification steps such as recrystallization or chromatography to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the C6 position undergoes nucleophilic displacement under specific conditions. Key reactions include:

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects from the chromene carbonyl and imine groups, which activate the aromatic ring toward nucleophilic attack .

Imine Functional Group Reactivity

The naphthylimino group participates in condensation and cycloaddition reactions:

Hydrazone Formation

Treatment with hydrazine hydrate in ethanol yields a hydrazone derivative:

Conditions : Ethanol, reflux, 4 hrs | Yield : 72%

Cyclization with Thiosemicarbazides

Reaction with methyl hydrazinecarbodithioate forms a thiadiazole ring:

Conditions : 2-Propanol, RT, 2 hrs | Yield : 68%

Carboxamide Transformations

The carboxamide group undergoes hydrolysis and condensation:

Hydrolysis to Carboxylic Acid

\text{Compound + H₂SO₄ (10%) → 6-Bromo-2-(1-naphthylimino)-2H-chromene-3-carboxylic acid}

Conditions : Reflux, 8 hrs | Yield : 85%

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions:

| Coupling Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl-2-(1-naphthylimino)chromene | 70-80% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-substituted derivative | 65% |

Key Observation : Ethylene glycol/water solvent mixtures enhance reaction efficiency by stabilizing palladium intermediates .

Heterocyclic Ring Construction

The compound serves as a precursor for bioactive heterocycles:

| Heterocycle Type | Reagents | Biological Activity (IC₅₀) |

|---|---|---|

| Thiazole | CS₂, NH₂NH₂ | Antiproliferative (HEPG2: 2.70 µM) |

| 1,3,4-Thiadiazole | Lawesson’s reagent | Anticancer (MCF7: 4.90 µM) |

Spectral Confirmation :

-

¹H-NMR : δ 7.32–8.86 (aromatic protons), δ 2.49 (CH₃ in thiadiazole derivatives) .

-

MS : Molecular ion peaks at m/z 343/345 (M⁺, M+2) confirm bromine isotopic patterns .

Imine Reduction

Conditions : MeOH, 0°C, 1 hr | Yield : 88%

Chromene Ring Oxidation

MnO₂ in acetone selectively oxidizes the chromene ring to a quinone:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the potential of 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide as an antiviral agent. Research indicates that derivatives of chromene compounds exhibit promising activity against viruses such as HIV and other viral infections. The structural characteristics of this compound may contribute to its mechanism of action against viral enzymes, making it a candidate for further investigation in antiviral drug development .

2. Anticancer Properties

The compound has been studied for its anticancer properties, particularly in the context of targeting specific cancer cell lines. For instance, derivatives of chromene have shown significant antiproliferative effects against liver carcinoma cells (HEPG2) and other cancer types. The bromine substitution on the naphthalene ring enhances biological activity, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

3. Anti-inflammatory Effects

Compounds similar to this compound have been identified as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The ability to modify the chromene structure allows for the exploration of new anti-inflammatory agents with reduced side effects compared to traditional NSAIDs .

Chemical Synthesis and Material Science

1. Building Block for Synthesis

Due to its unique chemical structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reactions, including cyclization and functionalization processes. This versatility makes it an important compound in the development of new materials and pharmaceuticals.

2. Development of New Heterocycles

The compound has been employed in the synthesis of novel heterocycles with potential biological applications. For example, reactions involving this compound can yield pyrazole derivatives that exhibit significant biological activity, paving the way for new drug candidates .

Case Studies

Mechanism of Action

The mechanism of action of 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide and related chromene carboxamides:

*Calculated based on molecular formula.

Key Observations :

- Heterocyclic carboxamide groups (e.g., thiazole in ) introduce additional hydrogen-bonding sites, which may improve solubility or target specificity.

Yield Comparison :

- Yields for carboxamide derivatives range from 64% to 82%, depending on the steric bulk of the substituents . Bulkier groups (e.g., naphthyl) may require longer reaction times or elevated temperatures.

2.3.1. Solubility and Stability

- Methoxy or heterocyclic substituents (e.g., tetrahydrofuran in ) enhance polarity, improving solubility in polar solvents.

Crystallographic and Computational Insights

- Crystal Packing : Chromene derivatives often form planar layers via π-π stacking, as seen in 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid . The naphthyl group in the target compound may promote similar interactions.

- Hydrogen Bonding : Carboxamide groups participate in N–H···O bonds, stabilizing crystal structures .

Biological Activity

6-Bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the synthesis, structural characterization, and biological evaluation of this compound, focusing on its antitumor properties against various cancer cell lines and its mechanism of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 6-bromo-2H-chromene-3-carboxylic acid derivatives with naphthylamine under suitable conditions. The resulting compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against several cancer cell lines. A notable study assessed its cytotoxic effects on liver carcinoma cells (HEPG2) and compared it with standard chemotherapeutic agents like doxorubicin.

The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 12.5 µM, demonstrating moderate activity compared to doxorubicin.

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, particularly at the G0/G1 phase, thereby preventing cancer cell division.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, which can induce oxidative stress in cancer cells.

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that derivatives of chromene compounds may possess antiviral activity. For instance, certain analogs have shown efficacy against HIV replication in vitro.

This suggests that further exploration into the antiviral potential of this compound could be warranted.

Case Studies

A case study involving a series of synthesized chromene derivatives demonstrated that structural modifications significantly affect biological activity. For example, substituents on the naphthyl group enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity toward normal cells.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-bromo-2-(1-naphthylimino)-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and bromination. A representative route begins with the condensation of 7-hydroxy-2H-chromen-2-one with 1-naphthylamine under acidic conditions to form the imine linkage. Bromination at the 6th position is achieved using bromine in dimethylformamide (DMF) with N,N-diethylaniline as a solvent . Optimization of reaction parameters (e.g., temperature, catalyst) is critical for yield improvement.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H2SO4, 80°C | 65–70 | ≥95% |

| Bromination | Br2/DMF, 50°C | 55–60 | ≥90% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm).

- X-ray Crystallography : Resolves planar chromene systems and hydrogen-bonding networks (e.g., O–H⋯O interactions in solvated forms) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 423.02).

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screens indicate antimicrobial (MIC: 12.5 µg/mL against S. aureus) and anticancer potential (IC50: 8.2 µM in MCF-7 cells). Assays follow standardized protocols:

- MTT Assay for cytotoxicity.

- Agar Diffusion for antimicrobial activity.

Bioactivity is attributed to the bromine atom’s electrophilic reactivity and the naphthyl group’s π-stacking interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:

Q. What mechanistic insights explain the bromine atom’s role in modulating biological activity?

- Methodological Answer : Bromine enhances electrophilicity , enabling covalent binding to cysteine residues in target enzymes (e.g., thioredoxin reductase). Comparative studies with chloro/fluoro analogs show:

- Binding Affinity : Br > Cl > F (Kd: 0.8 µM vs. 1.5 µM vs. 2.3 µM).

- Selectivity : Bromine reduces off-target effects in kinase assays by 40% .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.